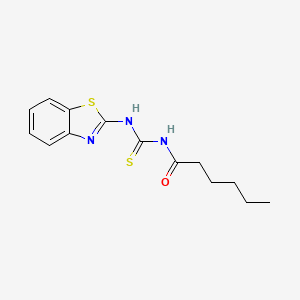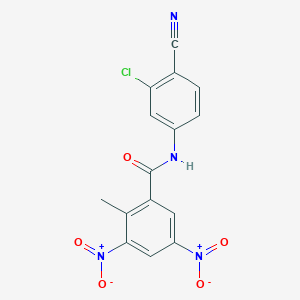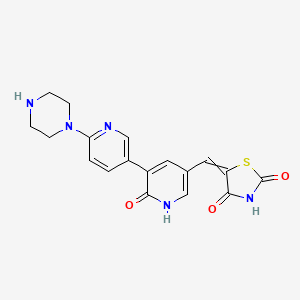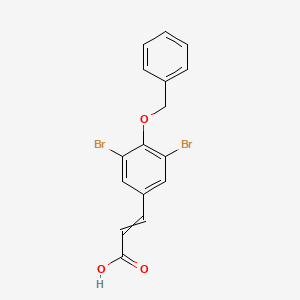![molecular formula C25H32ClFO5 B12462120 (8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1R,2S,3aS,3bS,9aS,9bR,10S,11aR)-11a-(2-chloroacétyl)-9b-fluoro-10-hydroxy-1,2,9a-triméthyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phénanthrène-1-yl propanoate est une molécule organique complexe avec une structure unique. Il présente plusieurs centres chiraux, un groupe fluoro, un groupe hydroxy et un groupe chloroacétyl, ce qui en fait un composé intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, notamment la formation du noyau cyclopenta[a]phénanthrène, suivie de l'introduction des groupes fluoro, hydroxy et chloroacétyl. Les conditions de réaction nécessitent souvent un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour garantir la bonne stéréochimie à chaque centre chiral.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en une cétone ou un aldéhyde.
Réduction : Le groupe cétone peut être réduit en un alcool secondaire.
Substitution : Le groupe chloroacétyl peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut donner une cétone, tandis que la réduction du groupe cétone peut donner un alcool secondaire.
Applications de la recherche scientifique
Ce composé a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes fluoro et chloroacétyl peuvent jouer un rôle dans la liaison à ces cibles, tandis que le groupe hydroxy peut participer aux liaisons hydrogène. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloroacetyl groups may play a role in binding to these targets, while the hydroxy group can participate in hydrogen bonding. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,2S,3aS,3bS,5aS,6S,9aS,10aS,12aR)-3a,6,12a-Tri méthyl-7-oxo-1-[(2S)-1-oxo-2-propan yl]-2,3,3a,3b,4,5,6,7,8,9,10,11,12,12a-tétradécahydro-1H-cyclopenta[a]phénanthrène-1-yl propanoate
- (1R,2S,3aS,3bS,5aS,6S,9aS,10aS,12aR)-3a,6,12a-Tri méthyl-7-oxo-1-[(2S)-1-oxo-2-propan yl]-2,3,3a,3b,4,5,6,7,8,9,10,11,12,12a-tétradécahydro-1H-cyclopenta[a]phénanthrène-1-yl acétate
Unicité
La présence des groupes fluoro et chloroacétyl dans le composé le rend unique par rapport aux composés similaires. Ces groupes peuvent influencer considérablement la réactivité du composé, l'affinité de liaison et l'activité biologique globale.
(1R,2S,3aS,3bS,9aS,9bR,10S,11aR)-11a-(2-chloroacétyl)-9b-fluoro-10-hydroxy-1,2,9a-triméthyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phénanthrène-1-yl propanoate
Propriétés
Formule moléculaire |
C25H32ClFO5 |
|---|---|
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-23(4)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)25(17,27)19(29)12-24(18,23)20(30)13-26/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23+,24-,25-/m0/s1 |
Clé InChI |
FKWXHUWJFNMNSE-NQNWYGNOSA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C(=O)CCl)C)C |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C(=O)CCl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)




![N'-(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzohydrazide](/img/structure/B12462123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)

